molecular formula C20H19N3O4 B13579648 1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13579648
M. Wt: 365.4 g/mol
InChI Key: NIEKONUYMYXIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzodiazole core, a piperidine ring, and a dioxane moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzodiazole core through a cyclization reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the incorporation of the dioxane moiety through a condensation reaction. The final product is obtained after purification using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency. Additionally, the use of catalysts and reagents that are readily available and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The piperidine ring and dioxane moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-dioxaindane-5-carbonyl)azepane: This compound shares the dioxane moiety but differs in the ring structure, featuring an azepane ring instead of a piperidine ring.

    1-(1,3-dioxaindane-5-carbonyl)piperidine: Similar to the target compound but lacks the benzodiazole core.

Uniqueness

1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzodiazole core, piperidine ring, and dioxane moiety in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H19N3O4/c24-19(13-5-6-17-18(11-13)27-12-26-17)22-9-7-14(8-10-22)23-16-4-2-1-3-15(16)21-20(23)25/h1-6,11,14H,7-10,12H2,(H,21,25)

InChI Key

NIEKONUYMYXIRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.